4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
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Overview
Description
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of cyclopropylamine with a suitable diketone to form the pyrazole ring, followed by further functionalization. The piperazine ring can be introduced through a nucleophilic substitution reaction, and the final carboxamide group can be added using an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more reduced species.
Substitution: : The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines, and electrophiles like alkyl halides, are typically employed.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield alcohols or ketones, while reduction reactions could produce amines or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: : The compound may have potential as a drug candidate for treating various diseases, given its structural complexity and functional groups.
Industry: : It can be utilized in the development of new materials, catalysts, or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
This compound can be compared with other similar compounds that share structural similarities or functional groups. Some similar compounds include:
Pyrazole derivatives: : These compounds also contain the pyrazole ring and can exhibit similar biological activities.
Piperazine derivatives: : Compounds containing the piperazine ring, which can be used in various pharmaceutical applications.
Carboxamide derivatives: : These compounds feature the carboxamide group and can have diverse chemical and biological properties.
By comparing this compound with its counterparts, its uniqueness and potential advantages can be highlighted, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14-4-7-17(12-15(14)2)21-20(26)25-10-8-24(9-11-25)19-13-18(16-5-6-16)22-23(19)3/h4,7,12-13,16H,5-6,8-11H2,1-3H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMAUHKYAWYUGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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